Cas no 476321-02-5 (4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide)

4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide
- 4-(N,N-diisobutylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
- Benzamide, 4-[[bis(2-methylpropyl)amino]sulfonyl]-N-(2-phenoxyphenyl)-
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- Inchi: 1S/C27H32N2O4S/c1-20(2)18-29(19-21(3)4)34(31,32)24-16-14-22(15-17-24)27(30)28-25-12-8-9-13-26(25)33-23-10-6-5-7-11-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30)
- InChI Key: LUNFBXPDRVMKEK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)C1=CC=C(S(N(CC(C)C)CC(C)C)(=O)=O)C=C1
Experimental Properties
- Density: 1.188±0.06 g/cm3(Predicted)
- pka: 11.97±0.70(Predicted)
4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0340-3mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-4mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-10mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-40mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-50mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-75mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-2μmol |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-1mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-15mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0463-0340-30mg |
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide |
476321-02-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide Related Literature
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide
4-Bis(2-Methylpropyl)Sulfamoyl-N-(2-Phenoxyphenyl)Benzamide: A Comprehensive Overview
The compound with CAS No. 476321-02-5, known as 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a sulfamoyl group attached to a benzamide backbone and a phenoxyphenyl substituent. The sulfamoyl group plays a crucial role in the compound's reactivity and functionality, while the phenoxyphenyl substituent contributes to its aromatic stability and potential applications in various chemical reactions.
Recent studies have highlighted the importance of 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide in the development of advanced materials, particularly in the synthesis of high-performance polymers and specialty chemicals. Its unique structure allows for exceptional thermal stability and chemical resistance, making it an ideal candidate for use in demanding industrial applications. Researchers have also explored its potential as a precursor for the synthesis of bioactive compounds, leveraging its functional groups to create molecules with tailored pharmacological properties.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the sulfamoyl group through nucleophilic substitution reactions and the subsequent coupling with the phenoxyphenyl-substituted benzamide moiety. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction pathway, reducing production time and enhancing product quality.
One of the most promising applications of 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide lies in its use as a building block for advanced pharmaceuticals. Its ability to form stable amide bonds makes it an attractive candidate for drug delivery systems, where controlled release mechanisms are critical. Additionally, its aromatic structure provides a platform for further functionalization, enabling the creation of molecules with enhanced bioavailability and targeting capabilities.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, suggesting that it may be suitable for use in eco-friendly chemical processes. However, further research is required to fully understand its long-term environmental effects and ensure sustainable practices in its production and application.
The increasing demand for specialized chemicals in industries such as electronics, healthcare, and advanced materials has positioned 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide as a key player in modern chemical innovation. Its versatile structure and potential for functionalization make it a valuable asset for researchers seeking to develop next-generation products with enhanced performance characteristics.
In conclusion, 4-bis(2-methylpropyl)sulfamoyl-N-(2-phenoxyphenyl)benzamide represents a cutting-edge advancement in organic chemistry, offering a wide range of applications across multiple disciplines. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.
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